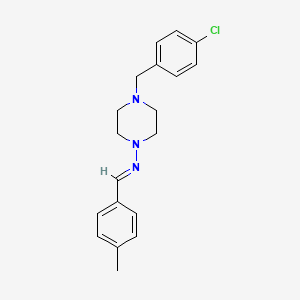

4-(4-chlorobenzyl)-N-(4-methylbenzylidene)-1-piperazinamine

Beschreibung

4-(4-Chlorobenzyl)-N-(4-methylbenzylidene)-1-piperazinamine is a piperazine derivative characterized by a 4-chlorobenzyl group attached to the piperazine ring and a 4-methyl-substituted benzylidene moiety.

The molecular formula of the target compound can be inferred as C₂₁H₂₅ClN₃ (assuming a 4-methylbenzylidene group), with a theoretical molecular weight of approximately 354.9 g/mol. Key structural features include:

- 4-Methylbenzylidene group: Provides steric bulk and lipophilicity, which may impact solubility and membrane permeability.

Eigenschaften

IUPAC Name |

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-methylphenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3/c1-16-2-4-17(5-3-16)14-21-23-12-10-22(11-13-23)15-18-6-8-19(20)9-7-18/h2-9,14H,10-13,15H2,1H3/b21-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUNVVAVHXAQOB-KGENOOAVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-(4-chlorobenzyl)-N-(4-methylbenzylidene)-1-piperazinamine is a synthetic organic compound that belongs to the class of piperazine derivatives, known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of 4-(4-chlorobenzyl)-N-(4-methylbenzylidene)-1-piperazinamine is C19H22ClN3, with a molecular weight of 327.8 g/mol. The structure features a piperazine ring substituted with a 4-chlorobenzyl group and a 4-methylbenzylidene group, which contribute to its chemical reactivity and biological interactions.

Structural Representation

The structural representation can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | C19H22ClN3 |

| Molecular Weight | 327.8 g/mol |

| IUPAC Name | 4-(4-chlorobenzyl)-N-(4-methylbenzylidene)-1-piperazinamine |

| CAS Number | 306989-76-4 |

Synthesis

The synthesis of 4-(4-chlorobenzyl)-N-(4-methylbenzylidene)-1-piperazinamine typically involves the cyclization of ethylenediamine with chlorobenzyl chloride and subsequent reactions with benzaldehyde derivatives. The general synthetic pathway can be outlined as follows:

- Formation of Piperazine Ring : Ethylenediamine reacts with chlorobenzyl chloride.

- Condensation Reaction : The resulting piperazine derivative undergoes condensation with 4-methylbenzaldehyde to form the final compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research suggests that it may exhibit:

- Antimicrobial Activity : Potential against various bacterial strains.

- Anticancer Properties : In vitro studies indicate cytotoxic effects on cancer cell lines.

- Neuropharmacological Effects : Possible modulation of neurotransmitter systems.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the antimicrobial properties of various piperazine derivatives, including this compound, demonstrating significant activity against Gram-positive bacteria.

-

Cytotoxicity in Cancer Cells :

- Research conducted on human cancer cell lines indicated that 4-(4-chlorobenzyl)-N-(4-methylbenzylidene)-1-piperazinamine exhibited dose-dependent cytotoxic effects, suggesting its potential as an anticancer agent.

-

Neuropharmacological Studies :

- Investigations into the neuropharmacological effects showed that the compound may influence serotonin receptors, which could have implications for mood disorders.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Significant activity against Gram-positive bacteria |

| Anticancer | Dose-dependent cytotoxicity in cancer cell lines |

| Neuropharmacological | Potential modulation of serotonin receptors |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table summarizes structurally related compounds, highlighting substituent variations and their implications:

Key Findings from Research

Physicochemical Properties

- Lipophilicity: Phenoxy and thiophene substituents increase logP values, enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Crystallinity : Methoxy-substituted derivatives (e.g., 3,4,5-trimethoxy in ) exhibit higher crystallinity, aiding in formulation stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.